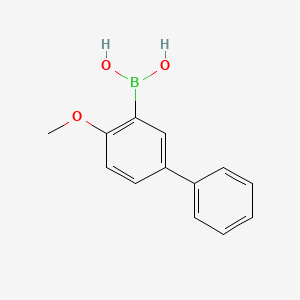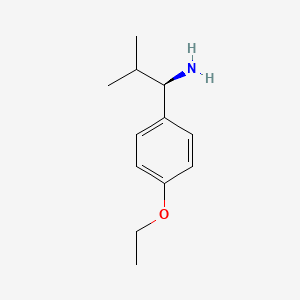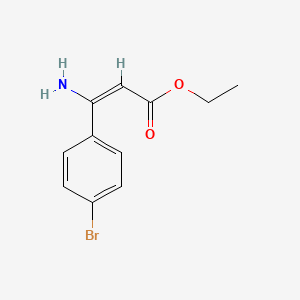
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, an amino group, and a bromophenyl group attached to an acrylate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate typically involves the reaction of ethyl acrylate with 4-bromoaniline under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amino group of 4-bromoaniline attacks the carbonyl carbon of ethyl acrylate, followed by the elimination of a water molecule to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, and Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Applications De Recherche Scientifique
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-Ethyl 3-amino-3-(4-methoxyphenyl)acrylate: Similar structure with a methoxy group instead of a bromine atom.
(E)-Ethyl 3-amino-3-(4-chlorophenyl)acrylate: Similar structure with a chlorine atom instead of a bromine atom.
(E)-Ethyl 3-amino-3-(4-fluorophenyl)acrylate: Similar structure with a fluorine atom instead of a bromine atom.
Uniqueness
(E)-Ethyl 3-amino-3-(4-bromophenyl)acrylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
ethyl (E)-3-amino-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-7H,2,13H2,1H3/b10-7+ |
Clé InChI |
GGKNKAAFXHKJNR-JXMROGBWSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C1=CC=C(C=C1)Br)/N |
SMILES canonique |
CCOC(=O)C=C(C1=CC=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


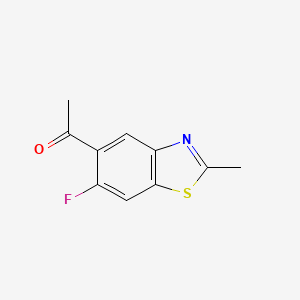

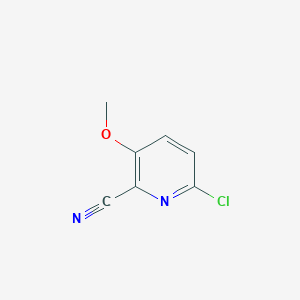
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
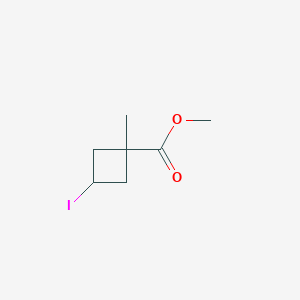
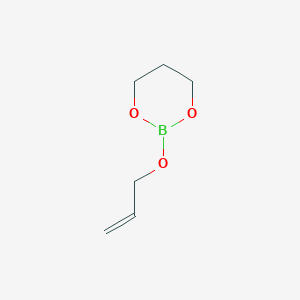


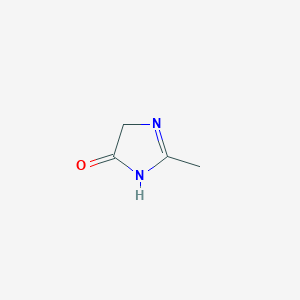
![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)

![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
